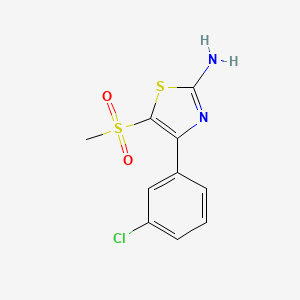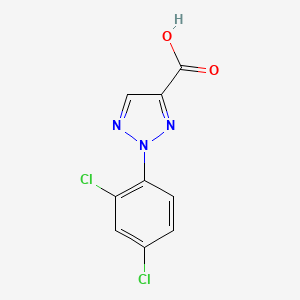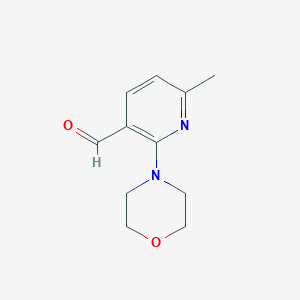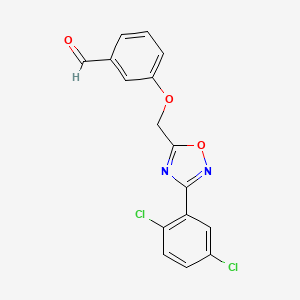
tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate: is a chemical compound that belongs to the class of pyrrole derivatives. It is characterized by the presence of an iodine atom at the 4th position, a carbonyl group at the 2nd position, and a tert-butyl ester group at the 1st position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves the iodination of a pyrrole derivative followed by esterification. One common method involves the reaction of 4-iodopyrrole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures, often using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Major Products Formed:
Substitution: Formation of substituted pyrrole derivatives.
Reduction: Formation of hydroxylated pyrrole derivatives.
Oxidation: Formation of oxidized pyrrole derivatives with additional functional groups.
科学研究应用
Chemistry: tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the construction of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the interactions of pyrrole derivatives with biological macromolecules. It can be used in the design of enzyme inhibitors and receptor ligands.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows for the exploration of new drug candidates with improved efficacy and selectivity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
作用机制
The mechanism of action of tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets. The iodine atom and carbonyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl ester group enhances the compound’s stability and lipophilicity, facilitating its cellular uptake and distribution.
相似化合物的比较
- tert-Butyl 2-oxo-4-(tosyloxy)-2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
Comparison: tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and functionalization potential. Compared to its analogs, this compound offers enhanced versatility in synthetic applications and the ability to undergo specific substitution reactions. The iodine atom also contributes to its potential use in radiolabeling and imaging studies.
属性
分子式 |
C9H12INO3 |
|---|---|
分子量 |
309.10 g/mol |
IUPAC 名称 |
tert-butyl 3-iodo-5-oxo-2H-pyrrole-1-carboxylate |
InChI |
InChI=1S/C9H12INO3/c1-9(2,3)14-8(13)11-5-6(10)4-7(11)12/h4H,5H2,1-3H3 |
InChI 键 |
FOVBLNSSZNSVEX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(=CC1=O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline](/img/structure/B11789159.png)
![(R)-1-(5-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B11789162.png)

![1-(2,5-Dimethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11789173.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11789180.png)

![Methyl 2-(thiazol-2-yl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789200.png)
![Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11789203.png)




